molecular formula C14H20ClN3O3S B6977083 (2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone

(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone

Cat. No.: B6977083
M. Wt: 345.8 g/mol
InChI Key: KUGYRIGIMIAZHO-UHFFFAOYSA-N
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Description

(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure that includes a chlorinated aromatic ring, a piperidine ring, and a methylsulfamoyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorinated Aromatic Intermediate: The initial step involves the chlorination of 4-methylphenyl to form 2-chloro-4-methylphenyl.

    Formation of the Piperidine Intermediate: The next step involves the synthesis of the piperidine ring, which can be achieved through various methods, including cyclization reactions.

    Coupling Reaction: The final step involves coupling the chlorinated aromatic intermediate with the piperidine intermediate in the presence of a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorinated aromatic ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dichloropyridin-3-yl) (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
  • (2-Chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2-chloro-4-methylphenyl)-[4-(methylsulfamoylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-10-3-4-12(13(15)9-10)14(19)18-7-5-11(6-8-18)17-22(20,21)16-2/h3-4,9,11,16-17H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGYRIGIMIAZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)NS(=O)(=O)NC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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